molecular formula C9H7F3O3 B1447594 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid CAS No. 1261569-12-3

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid

Cat. No. B1447594
Key on ui cas rn: 1261569-12-3
M. Wt: 220.14 g/mol
InChI Key: PQKOWGLTNBRLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199927B2

Procedure details

To a solution of 4-methoxy-2-(trifluoromethyl)phenylacetic acid (500 mg) in acetic acid (5.00 mL) was added a 48% aqueous hydrobromic acid solution (5.00 mL), followed by stirring at 145° C. overnight. The reaction suspension was concentrated under reduced pressure, to the residue was then added water, and the resulting solid was collected by filtration to obtain 4-hydroxy-2-(trifluoromethyl)phenylacetic acid (300 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[C:5]([C:13]([F:16])([F:15])[F:14])[CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[C:5]([C:13]([F:14])([F:15])[F:16])[CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
by stirring at 145° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction suspension was concentrated under reduced pressure, to the residue
FILTRATION
Type
FILTRATION
Details
added water, and the resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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